REACTION_CXSMILES
|
[CH2:1]([CH:7]([C:13]([O:15]CC)=[O:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[OH-].[K+]>C(O)C>[CH2:11]([O:10][C:8]([CH:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[C:13]([OH:15])=[O:14])=[O:9])[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
244.36 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C(C(=O)OCC)C(=O)OCC
|
Name
|
2-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
59.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over 75 min
|
Duration
|
75 min
|
Type
|
WASH
|
Details
|
The funnel was washed with 25 mL of absolute ethanol
|
Type
|
CUSTOM
|
Details
|
300 mL of ethanol was then removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (500 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with 500 mL of heptane
|
Type
|
CUSTOM
|
Details
|
to remove unreacted diethyl 2-hexylmalonate
|
Type
|
EXTRACTION
|
Details
|
then extracted with 500 mL of heptane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The heptane solution was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C(C(=O)O)CCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |